3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
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Overview
Description
3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the field of synthetic organic chemistry. The compound is typically supplied as a solution in tetrahydrofuran, a common solvent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Piperidino)methyl]phenylzinc iodide involves the reaction of 3-[(1-Piperidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(1-Piperidino)methyl]phenyl iodide+Zn→3-[(1-Piperidino)methyl]phenylzinc iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Piperidino)methyl]phenylzinc iodide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to electrophilic carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in tetrahydrofuran at low temperatures.
Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under inert atmosphere conditions.
Major Products
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Transmetalation: Produces various substituted aromatic compounds, depending on the nature of the electrophile used.
Scientific Research Applications
3-[(1-Piperidino)methyl]phenylzinc iodide is used in various scientific research applications, including:
Organic Synthesis: As a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of functionalized materials and polymers.
Catalysis: As a precursor in the preparation of catalysts for various organic transformations.
Mechanism of Action
The mechanism of action of 3-[(1-Piperidino)methyl]phenylzinc iodide involves its role as a nucleophile in organic reactions. The compound donates its organic group to an electrophile, forming a new carbon-carbon bond. The zinc atom acts as a stabilizing agent, facilitating the transfer of the organic group.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc iodide
- 3-Methylphenylzinc iodide
- 3-(Dimethylamino)methylphenylzinc iodide
Uniqueness
3-[(1-Piperidino)methyl]phenylzinc iodide is unique due to the presence of the piperidino group, which can influence the reactivity and selectivity of the compound in organic reactions. This makes it a valuable reagent in the synthesis of complex molecules, where specific reactivity patterns are required.
Properties
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGSQZYRTCSCFZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C[C-]=C2.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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